Nitrovin
Overview
Description
An antibacterial growth promoter used in animal feeds.
Mechanism of Action
Target of Action
Nitrovin, also known as Difurazone, primarily targets Thioredoxin Reductase 1 (TrxR1) . TrxR1 is an enzyme that plays a crucial role in maintaining the redox balance within cells, which is essential for various cellular functions.
Mode of Action
It is known that this compound inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
This compound’s interaction with its target enzyme TrxR1 leads to the induction of Reactive Oxygen Species (ROS) mediated cell death . This process involves the formation of cytoplasmic vacuoles, ROS generation, MAPK activation, and Alix inhibition .
Pharmacokinetics
It is known that this compound has been administered orally in the treatment of certain conditions . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound’s action results in significant cytotoxicity in a range of cancer cell lines . It induces non-apoptotic and apoptotic-like cell death, which is characterized by the formation of cytoplasmic vacuoles, ROS generation, MAPK activation, and Alix inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants such as N-acetyl-L-cysteine (NAC) and glutathione (GSH) can significantly reverse this compound-induced cell death . This suggests that the cellular redox environment can significantly influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Nitrovin interacts with various biomolecules, including enzymes and proteins. One of the key enzymes it interacts with is thioredoxin reductase 1 (TrxR1) . The interaction between this compound and these biomolecules plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant cytotoxic effects on a range of cancer cell lines . It induces the formation of cytoplasmic vacuoles, the generation of reactive oxygen species (ROS), and the activation of MAPK, but it does not affect the cleavage and activity of caspase-3 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It interacts with TrxR1 and significantly inhibits its activity . This interaction leads to the generation of ROS, which in turn induces paraptosis-like cell death .
Temporal Effects in Laboratory Settings
It is known that this compound induces cell death in glioblastoma multiforme (GBM) cells, one of the most lethal malignant tumors in the human brain .
Dosage Effects in Animal Models
In zebrafish xenograft models, this compound has shown significant anticancer effects . The antioxidant N-acetyl-L-cysteine (NAC) can reverse this effect, suggesting that the anticancer activity of this compound is dependent on the dosage and the generation of ROS .
Metabolic Pathways
Its interaction with TrxR1 suggests that it may influence the redox homeostasis within cells .
Transport and Distribution
Its interaction with TrxR1 suggests that it may be localized to areas of the cell where this enzyme is present .
Subcellular Localization
Given its interaction with TrxR1, it is likely that this compound is localized to the cytoplasm, where this enzyme is typically found .
Properties
IUPAC Name |
2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCFHQBGMWUEMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046903 | |
Record name | Nitrovin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804-36-4 | |
Record name | Nitrovin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=804-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrovin [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrovin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylideneamino)guanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I203628MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nitrovin exert its antimicrobial effect?
A1: While the precise mechanism of action of this compound is not fully elucidated in the provided research, nitrofurans are generally believed to function by disrupting bacterial enzymatic processes, particularly those involved in energy metabolism. This disruption can lead to bacterial cell death. []
Q2: Does this compound affect the composition of gut microflora in animals?
A2: Yes, research indicates that this compound can significantly alter the composition of gut microflora in chickens. Studies have shown that this compound, particularly at higher concentrations (100 mg/kg), can eliminate Gram-negative non-sporing anaerobic bacteria as a significant component of the caecal flora. []
Q3: How does the presence of methanogens influence the effect of this compound on anaerobic fungi?
A3: Research suggests that co-culturing anaerobic fungi like Piromyces sp. with methanogens like Methanobrevibacter thaueri can enhance the fungi's resistance to this compound, particularly at concentrations below 25 mg/L. This protective effect is thought to be related to the symbiotic relationship between the fungi and methanogens. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C11H9N5O6 and a molecular weight of 307.22 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) methods often utilize UV absorbance at 365 nm for the detection and quantification of this compound in various matrices, including feed. [, ]
Q6: How stable is this compound in different environments?
A6: this compound's stability can vary depending on the matrix and storage conditions. Further research is needed to comprehensively assess its stability profile under different environmental conditions.
Q7: Does this compound possess any catalytic properties?
A7: The provided research doesn't focus on this compound's catalytic properties. Its primary application has been as an antimicrobial agent, primarily in animal feed.
Q8: How do structural modifications of this compound impact its activity?
A8: While specific structure-activity relationships are not extensively discussed in the provided research, modifications to the nitrofuran core structure can significantly influence the compound's antimicrobial activity, potency, and potential toxicity.
Q9: Why is this compound banned as a feed additive in many countries?
A9: this compound is banned in many countries due to concerns over its potential carcinogenicity and mutagenicity in humans. Studies have shown that this compound can leave residues in animal tissues, raising concerns about potential human exposure through the consumption of contaminated food products. [, ]
Q10: Are there any known long-term effects of this compound exposure?
A10: While the provided research doesn't delve into long-term effects, the ban on this compound stems from concerns about its potential carcinogenicity and mutagenicity, indicating potential long-term risks associated with exposure.
Q11: What analytical methods are used to detect and quantify this compound?
A11: HPLC coupled with UV detection is a commonly employed technique for the analysis of this compound in various matrices. [, , ] This method offers high sensitivity and selectivity for this compound detection and quantification.
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